4-Cyclohexyl-1,3-thiazol-2-amine
Overview
Description
“4-Cyclohexyl-1,3-thiazol-2-amine” is a chemical compound with the CAS Number: 7496-55-1 . It has a molecular weight of 182.29 . The IUPAC name for this compound is 4-cyclohexyl-1,3-thiazol-2-ylamine . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H14N2S/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,10,11)
. This indicates the molecular structure of the compound.
Physical and Chemical Properties Analysis
Scientific Research Applications
Heterocyclic Synthesis and Chemical Properties
Synthesis of Novel Enaminones and Derivatives
The use of thiazolidinones, closely related to "4-Cyclohexyl-1,3-thiazol-2-amine," as intermediates in synthesizing various derivatives demonstrates their versatility in chemical synthesis. These compounds are pivotal in nucleophilic addition reactions and the formation of fused pyrimidine derivatives, showcasing their utility in creating structurally complex molecules (Behbehani & Ibrahim, 2012).
Colorimetric Sensing of Metal Ions
A derivative of thiazolothiazole, linked with cholesteryl units, has shown unique colorimetric changes upon the addition of Cu2+ ions, illustrating the potential of these compounds in developing new sensors for metal ions (Zhang et al., 2015).
Catalysis for Polymerization
Novel S,N-heterocyclic (thiazolyl) substituted carboximidamides have been synthesized and shown to catalyze the copolymerization of carbon dioxide and epoxides, indicating their potential in green chemistry and polymer production (Walther et al., 2006).
Biological Activities
Anticancer and Nematicidal Activities
Compounds synthesized from cyclohexanone and aryl amine, undergoing further reactions, have been evaluated for their antibacterial, antifungal, and nematicidal activities, indicating the potential of "this compound" derivatives in pharmaceutical applications (Srinivas, Nagaraj, & Reddy, 2008).
Acetylcholinesterase Inhibitors
Thiazolidin-4-ones and thiazinan-4-ones, derived from similar structural backbones, have been synthesized and screened for their in vitro acetylcholinesterase activity, suggesting their potential use in treating diseases related to the central nervous system (das Neves et al., 2019).
Antimicrobial Agents
A review on 2-amino-1,3,4-thiadiazole derivatives highlights their significant antimicrobial properties, positioning "this compound" and its derivatives as promising leads for developing new antimicrobial drugs (Serban et al., 2018).
Safety and Hazards
The safety data sheet for “4-Cyclohexyl-1,3-thiazol-2-amine” indicates that it is harmful if swallowed and toxic in contact with skin . It causes severe skin burns and eye damage . It may cause respiratory irritation and is suspected of damaging fertility . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
Mechanism of Action
Target of Action
4-Cyclohexyl-1,3-thiazol-2-amine is a derivative of thiazole, a heterocyclic compound . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties Thiazole derivatives have been reported to interact with various targets, such as topoisomerase ii , which could potentially be a target for this compound.
Mode of Action
For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death
Biochemical Pathways
For instance, if topoisomerase II is indeed a target of this compound, it would affect the DNA replication and repair pathways .
Result of Action
If this compound does indeed interact with topoisomerase ii and cause dna double-strand breaks, it could lead to cell cycle arrest and cell death .
Biochemical Analysis
Biochemical Properties
The thiazole ring in 4-Cyclohexyl-1,3-thiazol-2-amine is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . This property allows this compound to interact with various enzymes, proteins, and other biomolecules in biochemical reactions .
Cellular Effects
Upon entering physiological systems, molecules containing a thiazole ring, such as this compound, may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . This can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiazole derivatives can exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been shown to exhibit potent antioxidant activity , suggesting that they may have long-term effects on cellular function.
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors , suggesting that they may be involved in multiple metabolic pathways.
Properties
IUPAC Name |
4-cyclohexyl-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGBFRLWPQHZAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10323959 | |
Record name | 4-cyclohexyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7496-55-1 | |
Record name | 4-Cyclohexyl-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7496-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 405298 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007496551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7496-55-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405298 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-cyclohexyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-cyclohexyl-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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